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Executive Summary: SC144 is a first-in-class, orally active, small-molecule inhibitor of

glycoprotein 130 (gp130), the common signal transducer for the interleukin-6 (IL-6) family of

cytokines.[1][2] The gp130/STAT3 signaling axis is a critical pathway implicated in the

proliferation, survival, metastasis, and drug resistance of various human cancers.[3][4] SC144
exerts its anticancer effects by uniquely binding to gp130, inducing its phosphorylation and

deglycosylation, which ultimately abrogates STAT3 activation and the expression of

downstream oncogenic target genes.[5][6] Preclinical studies have demonstrated its broad-

spectrum activity across numerous cancer cell lines, including those resistant to conventional

chemotherapies, and significant tumor growth inhibition in in vivo models.[7][8] This document

provides a comprehensive technical overview of SC144, including its mechanism of action,

preclinical efficacy data, and detailed experimental protocols.

Mechanism of Action
SC144's primary molecular target is the gp130 receptor. Unlike conventional kinase inhibitors,

SC144's mechanism is distinct:

Binding and Conformational Change: SC144 directly binds to gp130.[9]

gp130 Modification: This binding induces phosphorylation of gp130 at Serine 782 (S782) and

promotes its deglycosylation.[1][2]
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Inhibition of STAT3 Activation: The modification of gp130 abrogates the subsequent

phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyrosine

705 (Y705).[6]

Blockade of Nuclear Translocation: Without phosphorylation, STAT3 cannot dimerize and

translocate to the nucleus.[1][5]

Downregulation of Target Genes: The absence of nuclear STAT3 leads to the transcriptional

downregulation of key genes involved in cancer cell survival, proliferation, and angiogenesis,

including Bcl-2, Bcl-xL, survivin, Cyclin D1, and MMP-7.[2][3]

Cellular Outcomes: The cumulative effect of these molecular events is cell-cycle arrest,

inhibition of angiogenesis, and induction of apoptosis in cancer cells.[1][9]

SC144 selectively inhibits signaling triggered by gp130 ligands like IL-6 and Leukemia

Inhibitory Factor (LIF), without affecting non-gp130 signaling pathways such as those activated

by IFN-γ, SDF-1α, or PDGF.[3][10]
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SC144 mechanism of action targeting the gp130/STAT3 pathway.

Preclinical Efficacy Data
In Vitro Cytotoxicity
SC144 demonstrates potent cytotoxic activity against a wide array of human cancer cell lines,

with IC50 values typically in the submicromolar to low micromolar range.[11][12] Notably, its

efficacy extends to cell lines with acquired resistance to standard chemotherapeutic agents.[1]

[8]
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Cell Line Cancer Type IC50 (µM) Reference(s)

Ovarian Cancer

OVCAR-3
Ovarian

Adenocarcinoma
0.95 [1]

OVCAR-5
Ovarian

Adenocarcinoma
0.49 [1]

OVCAR-8
Ovarian

Adenocarcinoma
0.72 [1]

NCI/ADR-RES
Ovarian (Drug-

Resistant)
0.43 [1]

HEY
Ovarian (Cisplatin-

Resistant)
0.88 [1]

Colon Cancer

HCT116 Colon Carcinoma 0.6 [2]

HT29
Colorectal

Adenocarcinoma
0.9 [2]

Prostate Cancer

LNCaP Prostate Carcinoma 0.4 [2]

Breast Cancer

MDA-MB-435
Melanoma / Breast

Carcinoma
4.0 [9][11]

MDA-MB-468
Breast

Adenocarcinoma
0.7 [11]

MCF-7
Breast

Adenocarcinoma
1.7 [11]

Pancreatic Cancer

AsPC-1
Pancreatic

Adenocarcinoma
~0.5-1.0
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L3.6pl
Pancreatic

Adenocarcinoma
~0.5-1.0

Note: IC50 values are typically determined after 72 hours of exposure.[2]

In Vivo Efficacy
Oral and intraperitoneal administration of SC144 significantly suppresses tumor growth in

various mouse xenograft and syngeneic models without notable toxicity to normal tissues.[10]

[13]

Cancer Model Dosing Regimen Outcome Reference(s)

Human Ovarian

Cancer Xenograft

10 mg/kg; i.p.; daily

for 58 days

~73% tumor growth

inhibition
[1]

Human Ovarian

Cancer Xenograft

100 mg/kg; p.o.; daily

for 35 days

Average tumor

volume 82% smaller

than control

[1]

MDA-MB-435 Breast

Cancer Xenograft

Co-administered with

paclitaxel

Dose-dependent

delay in tumor growth
[8]

CT-26 Syngeneic

Colon Cancer

i.p. administration for

14 days

Significant delay in

tumor growth
[14]

MOC2 Syngeneic Oral

Cancer
Daily treatment

Significant reduction

in tumor burden
[14]

Experimental Protocols & Workflows
General Experimental Workflow
The preclinical evaluation of SC144 follows a standard drug discovery pipeline, starting with

broad in vitro screening and moving towards targeted in vivo efficacy studies.
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Preclinical evaluation workflow for an anticancer agent like SC144.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to determine the IC50 values of SC144.[11]

Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and

allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of SC144 (e.g., from 0.01 µM to 100 µM) in a

complete culture medium. Replace the existing medium with the SC144-containing medium.

Include a vehicle control (e.g., 0.1% DMSO).

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5%

CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot

a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol assesses the effect of SC144 on the gp130 signaling pathway.[6][10]

Cell Treatment: Plate cells (e.g., OVCAR-8) and grow to 70-80% confluency. Serum-starve

the cells overnight.

Inhibitor Pretreatment: Treat cells with varying concentrations of SC144 (e.g., 0.5-2 µM) for

1-4 hours.

Cytokine Stimulation: Stimulate the cells with a gp130 ligand (e.g., 50 ng/mL IL-6 or LIF) for

10-15 minutes.

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and

transfer to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with primary antibodies against phospho-STAT3 (Y705), total STAT3, and a loading

control (e.g., β-actin) overnight at 4°C.

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for

1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Protocol 3: Mouse Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of SC144.[1][10]

Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., OVCAR-8)

suspended in Matrigel into the flank of female athymic nude mice.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

Randomization: Randomize mice into treatment and control groups (n=5-10 per group).

Drug Formulation & Administration:

Oral (p.o.): Prepare SC144 by mixing a DMSO stock solution with sesame oil.[10]

Administer daily via oral gavage (e.g., 100 mg/kg).

Intraperitoneal (i.p.): Prepare SC144 in a vehicle such as 5% DMSO, 30% PEG300, and

5% Tween 80 in ddH2O.[2] Administer daily via i.p. injection (e.g., 10 mg/kg).

The control group receives the vehicle only.

Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body

weight twice a week.

Endpoint: Continue treatment for a defined period (e.g., 30-60 days) or until tumors in the

control group reach a predetermined size. Euthanize mice and excise tumors for weight

measurement and further analysis (e.g., histochemistry).

Conclusion
SC144 represents a promising novel anticancer agent with a unique mechanism of action

targeting the gp130/STAT3 signaling pathway. Its ability to overcome drug resistance and its

efficacy in preclinical in vivo models highlight its therapeutic potential.[7][8] Although early

clinical development was hampered by poor solubility and metabolic instability, next-generation

analogs with improved pharmacokinetic properties are under investigation.[13] The data and

protocols presented in this guide offer a foundational resource for researchers and

professionals involved in the continued exploration of SC144 and other gp130 inhibitors as a

new frontier in cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. selleckchem.com [selleckchem.com]

3. researchgate.net [researchgate.net]

4. aacrjournals.org [aacrjournals.org]

5. Discovery of a novel orally active small-molecule gp130 inhibitor for the treatment of
ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Identification and Preclinical Evaluation of SC144, a Novel Pyrroloquinoxaline Derivative
with Broad-Spectrum Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Combination effects of SC144 and cytotoxic anticancer agents - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. aacrjournals.org [aacrjournals.org]

11. researchgate.net [researchgate.net]

12. researchgate.net [researchgate.net]

13. aacrjournals.org [aacrjournals.org]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [SC144: A Novel gp130 Inhibitor for Anticancer Therapy].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2953520#sc144-as-a-novel-anticancer-agent]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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